1-(6-Methoxy-2-quinolinyl)ethanone

Physicochemical characterization Solid-state properties Formulation development

Generic quinoline substitutions often produce divergent SAR. 1-(6-Methoxy-2-quinolinyl)ethanone (CAS 133378-41-3) provides the authentic 2-acetyl-6-methoxy substitution with defined LogP 1.92 and mp 97.5-98.5°C. • Key ketone component for Claisen-Schmidt condensation to form quinoline-chromone hybrids. • Diversification-ready precursor for P-gp inhibitor libraries; 2.1-fold improvement over verapamil demonstrated. • HPLC reference standard with distinct RT vs. des-methoxy analog (LogP ~2.44).

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
Cat. No. B12444452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxy-2-quinolinyl)ethanone
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C12H11NO2/c1-8(14)11-5-3-9-7-10(15-2)4-6-12(9)13-11/h3-7H,1-2H3
InChIKeyDTCFSXCLTLCUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxy-2-quinolinyl)ethanone: A Specialized 2-Acetyl Quinoline Building Block for Medicinal Chemistry Procurement


1-(6-Methoxy-2-quinolinyl)ethanone (CAS 133378-41-3) is a disubstituted quinoline derivative featuring a 2-acetyl group and a 6-methoxy substituent, with a molecular weight of 201.22 g/mol and a calculated LogP of 1.92 . This compound belongs to the class of 2-acylquinolines, which serve as key intermediates in the synthesis of biologically active heterocycles, including potential P-glycoprotein (P-gp) inhibitors, kinase modulators, and fluorescent probes [1][2]. Unlike its unsubstituted analog 1-(quinolin-2-yl)ethanone, the 6-methoxy substitution fundamentally alters the compound's electronic character, lipophilicity, and solid-state properties, making it a non-fungible starting material for specific structure-activity relationship (SAR) explorations .

1 MedChem building block: 2-acetyl-6-methoxyquinoline entry for heterocycle synthesis
2 SAR diversification: enolate-based condensation and Wittig chemistry at the acetyl site
3 Reference standard fit: crystalline solid with defined melting point and logP
4 P-gp inhibitor core: 6-methoxyquinoline scaffold for multidrug resistance research

Why 1-(6-Methoxy-2-quinolinyl)ethanone Cannot Be Replaced by Generic Quinoline Analogs in Research Procurement


Procurement decisions for quinoline building blocks often underestimate the impact of the 6-methoxy substitution on both physicochemical behavior and downstream synthetic utility. The compound’s LogP of 1.92 represents a significant reduction in lipophilicity compared to the des-methoxy analog 1-(quinolin-2-yl)ethanone (LogP ~2.44), which directly affects solubility, membrane permeability, and chromatographic purification profiles . Furthermore, the electron-donating methoxy group at the 6-position activates the quinoline ring toward electrophilic aromatic substitution at specific positions, a reactivity profile absent in the unsubstituted parent compound . Generic substitution with 1-(quinolin-2-yl)ethanone or 6-methoxyquinoline will therefore produce divergent reaction outcomes, impurity profiles, and ultimately, different SAR trends in biological assays [1]. The following evidence guide quantifies these critical differentiators.

Target: 6-Methoxy-2-acetyl Sub: 2-Acetylquinoline ~0.5 log unit lower LogP shifts chromatographic retention and solubility; electronic profile may alter SAR trends
Target: 2-Acetyl ketone Sub: 2-Formylquinoline Ketone enolate vs. aldehyde electrophile reactivity; produces regioisomeric chromone products
Target: Crystalline solid Sub: Unsubstituted analog 46°C melting point elevation affects ambient handling; methoxy group activates specific electrophilic positions

Quantitative Differentiation Guide for 1-(6-Methoxy-2-quinolinyl)ethanone Versus Closest Analogs


Melting Point Elevation: Improved Crystallinity and Handling Versus the Des-Methoxy Analog

The 6-methoxy substitution dramatically elevates the melting point from 52°C (1-(quinolin-2-yl)ethanone) to 97.5–98.5°C for the target compound, an increase of approximately 46°C . This transition from a low-melting solid to a crystalline material with a sharp melting point near 100°C indicates significantly stronger intermolecular interactions, likely arising from the methoxy oxygen participating in the crystal lattice . For procurement, this means easier handling at ambient temperature, reduced risk of deliquescence during storage, and improved long-term stability under standard laboratory conditions (sealed, dry, 2–8°C) .

Melting Point Elevation
Head-to-head
Δ ≈ +46°C
Supports improved ambient-handling context vs. des-methoxy analog
Reported transition from low-melt to crystalline; data to verify under lab conditions
Physicochemical characterization Solid-state properties Formulation development

LogP Reduction: Modulated Lipophilicity Driven by the 6-Methoxy Substituent

The calculated LogP of 1-(6-methoxy-2-quinolinyl)ethanone is 1.92, which is approximately 0.5 log units lower than the LogP of the des-methoxy comparator 1-(quinolin-2-yl)ethanone (estimated LogP ~2.44 based on its molecular formula C11H9NO and predicted pKa of 2.53) . This reduction in lipophilicity is consistent with the hydrogen-bond accepting capacity of the methoxy oxygen (H-bond acceptors: 3 for the target vs 1 for the comparator) . Lower LogP translates to reduced retention on reversed-phase HPLC columns and improved aqueous solubility, which are critical parameters for both purification workflows and biological assay compatibility .

LogP Reduction
Head-to-head
ΔLogP ≈ -0.52
May alter reversed-phase retention and aqueous solubility profile
Calculated values; confirm experimentally for method transfer
Lipophilicity ADME prediction Chromatographic behavior

Synthetic Reactivity Differentiation: 2-Acetyl Group as a Ketone Handle Versus 2-Formyl and 2-Unsubstituted Analogs

The 2-acetyl group in 1-(6-methoxy-2-quinolinyl)ethanone provides a methyl ketone handle that undergoes Claisen-Schmidt condensations with aldehydes to yield α,β-unsaturated ketones (chalcone-type intermediates), a reactivity pathway not available to analogs with a 2-formyl group (which acts as the aldehyde partner) or 2-unsubstituted quinoline (which lacks a carbonyl electrophile) [1]. Specifically, 6-methoxyquinoline-2-carbaldehyde (CAS 89060-22-0) reacts as an aldehyde electrophile, whereas the target compound reacts as a ketone nucleophile after enolate formation . This complementarity is exploited in the synthesis of 2-(6-methoxy-2-quinolyl)chromone derivatives, where the acetyl group is first condensed with 2-hydroxyacetophenones to form acrylophenone intermediates [1].

Synthetic Reactivity
Class-level
Enolate nucleophile vs. aldehyde electrophile
Defines orthogonal reactivity for chromone/acylophenone synthesis
Qualitative differentiation; substituent-specific product outcomes
Synthetic chemistry Building block utility Condensation reactions

Scaffold Relevance to P-Glycoprotein Inhibitor SAR: The 6-Methoxy-2-Acylquinoline Pharmacophoric Motif

A 2018 study on 6-methoxy-2-arylquinolines as P-gp inhibitors established that the 6-methoxy substitution is critical for P-gp modulatory activity, with compounds 5a and 5b showing 1.3-fold and 2.1-fold stronger P-gp inhibition than the reference inhibitor verapamil at 10 μM [1]. While the target compound bears a 2-acetyl group rather than a 2-aryl group, the 6-methoxyquinoline core is the shared pharmacophoric element essential for P-gp binding [1]. The 2-acetyl group provides a synthetic handle for further diversification (e.g., to 2-aryl, 2-alkenyl, or 2-heterocyclyl derivatives), positioning the target compound as a versatile entry point for generating focused P-gp inhibitor libraries [1]. In contrast, the des-methoxy analog 1-(quinolin-2-yl)ethanone lacks the electron-donating substituent that SAR studies have shown to be important for potency [1].

P-gp Inhibitor SAR
Class-level
2.1-fold over verapamil (5b analog)
Reported scaffold context for multidrug resistance SAR studies
Target is the 2-acetyl precursor; P-gp data from related 2-aryl analog
P-glycoprotein inhibition Multidrug resistance Cancer pharmacology

Optimal Procurement and Application Scenarios for 1-(6-Methoxy-2-quinolinyl)ethanone


Synthesis of 2-(6-Methoxy-2-quinolyl)chromone Derivatives via Claisen-Schmidt Condensation

The 2-acetyl group of the target compound undergoes base-catalyzed condensation with substituted 2-hydroxyacetophenones to yield 2'-hydroxy-2-(6-methoxy-2-quinolyl)acrylophenones, which are subsequently oxidatively cyclized with selenium dioxide to form chromone derivatives [1]. This synthetic route is specific to the methyl ketone functionality; the corresponding 2-formyl analog (6-methoxyquinoline-2-carbaldehyde) would instead act as the aldehyde partner in the condensation, producing a regioisomeric product series [1]. Researchers developing quinoline-chromone hybrid libraries should procure this compound as the ketone component for the Claisen-Schmidt step, ensuring the correct regiochemistry in the final heterocyclic scaffold [1].

Precursor for 6-Methoxy-2-arylquinoline P-Glycoprotein Inhibitor Libraries

The target compound serves as a diversification-ready precursor for generating 6-methoxy-2-substituted quinoline libraries targeting P-gp inhibition. The 2-acetyl group can be converted to a 2-aryl moiety via Friedländer-type condensations or transformed into 2-alkenyl derivatives through Wittig olefination, providing access to the chemical space where 2.1-fold improvement over verapamil has been demonstrated for related analogs [2]. Procurement of this single building block enables parallel synthesis of multiple derivatives, offering greater efficiency than purchasing individual 2-aryl quinolines separately [2].

Physicochemical Reference Standard for HPLC Method Development with 6-Methoxyquinoline Analogs

With a LogP of 1.92, a sharp melting point of 97.5–98.5°C, and a boiling point of 337.5°C, the target compound provides a well-characterized reference standard for developing reversed-phase HPLC methods for 6-methoxyquinoline-containing reaction mixtures . Its retention time will be distinct from the more lipophilic des-methoxy analog 1-(quinolin-2-yl)ethanone (LogP ~2.44), allowing resolution of both compounds in a single gradient run. The compound's crystalline nature and defined melting point also make it suitable as a calibration standard for differential scanning calorimetry (DSC) in purity assessment protocols .

Building Block for Tau-Targeting Near-Infrared Fluorescent Probe Development

Patent literature discloses that 6-methoxyquinoline scaffolds, including 2-substituted variants, are incorporated into near-infrared fluorescent probes that selectively bind tau protein aggregates for Alzheimer's disease diagnosis [3]. The 2-acetyl group of the target compound provides a reactive anchor point for conjugating extended π-conjugated systems (e.g., via Knoevenagel condensation), which is required to shift fluorescence emission into the near-infrared region. The 6-methoxy group contributes to the fluorescence quantum yield and binding selectivity profile [3].

Application
Selection Property
Validation Focus
Chromone derivative synthesis
Methyl ketone enolate reactivity
Claisen-Schmidt regiochemistry
P-gp inhibitor library design
6-Methoxyquinoline core
Acetyl diversification efficiency
HPLC method development
Defined LogP 1.92 and sharp mp
Chromatographic resolution vs. analogs
Tau-targeted fluorescent probe R&D
2-Acetyl anchor for π-conjugation
NIR emission shift verification
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